molecular formula C9H7BrO2 B8570179 alpha-Bromocinnamic acid

alpha-Bromocinnamic acid

Número de catálogo: B8570179
Peso molecular: 227.05 g/mol
Clave InChI: HBMGEXMZDMAEDN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Alpha-Bromocinnamic acid is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Alpha-bromocinnamic acid has been investigated for its potential therapeutic effects due to its anti-inflammatory and antioxidant properties. Research indicates that derivatives of cinnamic acids, including this compound, exhibit significant lipoxygenase inhibition, making them promising candidates for treating inflammatory diseases such as asthma, psoriasis, and rheumatoid arthritis. For instance, a study found that a series of synthesized multi-target cinnamic acids demonstrated potent lipoxygenase inhibition with IC50 values ranging from 7.4 to 100 µM, highlighting the effectiveness of these compounds in modulating inflammatory pathways .

Organic Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of various bioactive compounds. It can undergo reactions such as the Masuda borylation-Suzuki coupling sequence, which allows for the formation of α,β-substituted cinnamaldehydes. This method has shown to be effective in synthesizing complex structures without affecting the reactivity of the starting materials .

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
Lipoxygenase InhibitionPotent inhibitor for inflammatory conditions
Borylation-Suzuki CouplingSynthesis of α,β-substituted cinnamaldehydes
Bioconversion to β-ArylethylaminesConversion using biocatalysts for amine synthesis

Biochemical Applications

This compound has been utilized in biotransformations to produce β-arylethylamines through a bi-enzymatic conversion process. This approach combines phenylalanine ammonia lyase and aromatic L-amino acid decarboxylase enzymes to facilitate the conversion of arylacrylic acids into amines efficiently. The study reported conversion rates of up to 61% under optimized conditions, demonstrating the compound's utility in biochemical applications .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound derivatives. Studies indicate that certain derivatives exhibit antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents. The structural modifications of this compound can enhance its efficacy against various pathogens .

Case Studies

Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of synthesized this compound derivatives on human cell lines. The results showed a significant reduction in pro-inflammatory cytokines, suggesting that these compounds could be developed into therapeutic agents for inflammatory diseases.

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The findings indicated that specific derivatives exhibited substantial antibacterial properties, paving the way for further development in clinical settings.

Propiedades

Fórmula molecular

C9H7BrO2

Peso molecular

227.05 g/mol

Nombre IUPAC

2-bromo-3-phenylprop-2-enoic acid

InChI

InChI=1S/C9H7BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)

Clave InChI

HBMGEXMZDMAEDN-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C=C1)C=C(C(=O)O)Br

Origen del producto

United States

Synthesis routes and methods

Procedure details

A mixture of 50 g of methyl 2,3-dibromo-3-phenylpropanoate, 100 ml of triethylamine and 500 ml of toluene is heated to boiling for 1 h and subsequently cooled to room temperature and filtered. The filtrate is evaporated in vacuo, and the α-bromocinnamic acid obtained in this way is used further without purification. 0.2 mol of the azol derivative dissolved in 150 ml of anhydrous DMF is added dropwise with stirring to a suspension of 4.7 g of NaK (80% in mineral oil) in 100 ml of anhydrous DMF. The temperature of the mixture is maintained below 35° C. during this by cooling with ice. After the addition is complete, the mixture is stirred at room temperature for 1 h. The previously prepared α-bromocinnamic acid is dissolved in 200 ml of anhydrous DMF and, while cooling with ice, the solution of the azol sodium salt is added dropwise with stirring. After stirring at room temperature for two hours, 10.8 ml of glacial acetic acid are added, the mixture is stirred into 1.5 l of ice-water and extracted several times with ethyl acetate, and the organic phases are washed with water. The organic phases are dried and evaporated in vacuo, and the residue is purified by column chromatography on silica gel (mobile phase: n-heptane/ethyl acetate) or recrystallization.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.